molecular formula C12H7Cl4NO3S B15168804 3,5-Dichloro-N-(3,5-dichlorophenyl)-4-hydroxybenzene-1-sulfonamide CAS No. 646040-45-1

3,5-Dichloro-N-(3,5-dichlorophenyl)-4-hydroxybenzene-1-sulfonamide

Cat. No.: B15168804
CAS No.: 646040-45-1
M. Wt: 387.1 g/mol
InChI Key: SBIAGGALQHIRRQ-UHFFFAOYSA-N
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Description

3,5-Dichloro-N-(3,5-dichlorophenyl)-4-hydroxybenzene-1-sulfonamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of multiple chlorine atoms and a sulfonamide group, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-N-(3,5-dichlorophenyl)-4-hydroxybenzene-1-sulfonamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with arylamine compounds in a solvent such as N,N-dimethylformamide (DMF) at elevated temperatures (around 60°C). The reaction proceeds through the formation of an intermediate, which is then converted to the target compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The starting materials, such as 3,5-dichlorobenzoyl chloride and arylamines, are sourced from reliable suppliers and undergo rigorous quality checks before use .

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-N-(3,5-dichlorophenyl)-4-hydroxybenzene-1-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

Common Reagents and Conditions

Common reagents used in these reactions include thionyl chloride, which is used to convert carboxylic acids to acyl chlorides, and various arylamines for substitution reactions. The reactions are typically carried out in solvents like DMF or ethanol under controlled temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .

Scientific Research Applications

3,5-Dichloro-N-(3,5-dichlorophenyl)-4-hydroxybenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3,5-Dichloro-N-(3,5-dichlorophenyl)-4-hydroxybenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form strong interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-N-(2-chlorophenyl)benzamide
  • 3,5-Dichloro-N-(4-chlorophenyl)benzamide
  • N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine

Uniqueness

3,5-Dichloro-N-(3,5-dichlorophenyl)-4-hydroxybenzene-1-sulfonamide is unique due to its specific combination of chlorine atoms and a sulfonamide group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3,5-dichloro-N-(3,5-dichlorophenyl)-4-hydroxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl4NO3S/c13-6-1-7(14)3-8(2-6)17-21(19,20)9-4-10(15)12(18)11(16)5-9/h1-5,17-18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBIAGGALQHIRRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)NS(=O)(=O)C2=CC(=C(C(=C2)Cl)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl4NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30733495
Record name 3,5-Dichloro-N-(3,5-dichlorophenyl)-4-hydroxybenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30733495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

646040-45-1
Record name 3,5-Dichloro-N-(3,5-dichlorophenyl)-4-hydroxybenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30733495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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